Lanabecestat HCl
Description
Lanabecestat HCl (AZD3293) is a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor developed for Alzheimer’s disease (AD). It reduces amyloid-beta (Aβ) production by inhibiting BACE1, a key enzyme in the amyloidogenic pathway . Phase 3 trials (AMARANTH and DAYBREAK-ALZ) evaluated its efficacy in early AD, but development was halted due to futility in improving cognitive outcomes . Pharmacokinetic (PK) studies confirmed bioequivalence between oral solution and tablet formulations, with minimal gastric pH impact on systemic exposure . Adverse events were predominantly mild, including gastrointestinal symptoms .
Properties
CAS No. |
1383986-31-9 |
|---|---|
Molecular Formula |
C26H29ClN4O |
Molecular Weight |
448.995 |
IUPAC Name |
(1r,4r)-4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine hydrochloride |
InChI |
InChI=1S/C26H28N4O.ClH/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);1H/t22-,25-,26?; |
InChI Key |
DMIXDSROGYHPOP-YIPUKPSESA-N |
SMILES |
NC(C(C)=N1)=NC21C3=C(C=CC(C4=CC(C#CC)=CN=C4)=C3)C[C@]52CC[C@H](OC)CC5.[H]Cl |
Synonyms |
AZD-3293 HCl; AZD 3293; AZD3293; LY 3314814; LY-3314814; LY3314814; Lanabecestat HCl; Lanabecestat hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism and Target Profile
Lanabecestat belongs to the BACE1 inhibitor class, which also includes verubecestat and atabecestat . These compounds share a common mechanism: blocking Aβ peptide generation by inhibiting BACE1. However, clinical outcomes across this class have been uniformly disappointing, suggesting a class-wide issue rather than compound-specific limitations .
Efficacy and Clinical Trial Outcomes
- Lanabecestat vs. Verubecestat : Both compounds reduced Aβ but failed to improve cognition in Phase 3 trials. Verubecestat was associated with psychiatric adverse events (e.g., depression, anxiety), while Lanabecestat had a milder safety profile .
- Lanabecestat vs.
Pharmacokinetic and Formulation Advantages
Lanabecestat’s tablet formulations demonstrated bioequivalence to oral solutions, with plasma concentrations of the parent drug and metabolite (AZ13569724) remaining consistent across formulations . Gastric pH variations (up to pH 7.4) had negligible effects on PK, enhancing its clinical versatility . In contrast, other BACE inhibitors like verubecestat required more complex dosing regimens due to variable bioavailability.
Neuroimaging and Biomarker Correlations
Lanabecestat uniquely underwent neuroimaging assessments (AMARANTH and DAYBREAK-ALZ trials), revealing Aβ plaque reduction but paradoxical brain volume loss in treated groups .
Critical Analysis of BACE Inhibitor Class Limitations
Despite structural and mechanistic differences, all BACE inhibitors face similar challenges:
Cognitive Worsening : Likely due to on-target effects, as BACE1 inhibition may disrupt synaptic function .
Safety Concerns : Brain atrophy (Lanabecestat) and psychiatric effects (verubecestat) underscore the risks of prolonged BACE1 inhibition .
Q & A
Q. What is the molecular mechanism of action of Lanabecestat HCl in Alzheimer’s disease (AD) research, and how is it experimentally validated?
this compound is a β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibitor that reduces amyloid-beta (Aβ) peptide production, a key pathological hallmark of AD. Methodological validation involves:
- In vitro assays : Measuring BACE1 enzymatic activity inhibition using fluorogenic substrates (e.g., fluorescence resonance energy transfer (FRET)-based assays) .
- In vivo models : Testing Aβ reduction in transgenic mouse models (e.g., APP/PS1 mice) via cerebrospinal fluid (CSF) analysis or amyloid PET imaging .
- Clinical correlation : Linking preclinical Aβ reduction to cognitive outcomes in human trials, though this translation has shown limitations in phase 2/3 trials .
Q. What experimental models are most appropriate for studying this compound’s efficacy and toxicity?
- Primary models :
- Cell lines : HEK293 cells overexpressing APP for Aβ secretion studies.
- Animal models : Transgenic mice (e.g., 5xFAD) for Aβ plaque quantification and behavioral assessments (e.g., Morris water maze).
- Secondary validation :
- Pharmacokinetic (PK)/pharmacodynamic (PD) studies in non-human primates to assess blood-brain barrier penetration and dose-response relationships.
- Toxicity screening : Liver enzyme assays (ALT/AST) and histopathological analysis in rodents to evaluate hepatotoxicity, a known risk of BACE inhibitors .
Q. What are the key biomarkers used to assess this compound’s therapeutic efficacy in clinical trials?
- Primary biomarkers :
- CSF Aβ40/Aβ42 levels (measured via ELISA or mass spectrometry).
- Amyloid PET imaging (e.g., using Pittsburgh compound B (PiB)) to quantify plaque burden.
- Secondary endpoints :
- Cognitive assessments (e.g., ADAS-Cog, CDR-SB) to evaluate functional decline.
- Safety biomarkers: Liver function tests (LFTs) and MRI for monitoring cerebral edema .
Advanced Research Questions
Q. How do contradictions between preclinical and clinical data for this compound inform future trial design?
Despite robust Aβ reduction in animal models, the AMARANTH (phase 2/3) and DAYBREAK-ALZ (phase 3) trials showed no cognitive benefit. Methodological considerations include:
- Patient stratification : Incorporating biomarker-defined subgroups (e.g., Aβ-positive individuals only) to reduce heterogeneity .
- Trial duration : Extending follow-up periods to detect delayed effects, as Aβ reduction may require years to impact cognition.
- Outcome measures : Combining fluid biomarkers with novel digital cognitive tools to enhance sensitivity .
Q. What statistical approaches address high variability in cognitive endpoints in this compound trials?
- Mixed-effects models : To account for longitudinal data and missing observations.
- Bayesian adaptive designs : Allowing sample size adjustments based on interim biomarker data.
- Composite endpoints : Integrating biomarkers (e.g., CSF Aβ42) with clinical scores to increase statistical power .
Q. How can researchers reconcile species-specific differences in BACE inhibitor efficacy between rodents and humans?
- Cross-species PK/PD modeling : Comparing drug exposure and Aβ reduction thresholds in mice versus humans.
- Human induced pluripotent stem cell (iPSC)-derived neurons : Testing this compound’s effects on Aβ secretion in patient-specific cells to bridge translational gaps .
Q. What methodological improvements are critical for optimizing dose selection in future BACE inhibitor trials?
- Phase 1 bridging studies : Using CSF Aβ levels as a PD marker to establish minimal effective doses.
- Model-informed drug development (MIDD) : Leveraging PK simulations to predict brain penetration and avoid supra-therapeutic dosing, which may increase toxicity risks .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting biomarker data (e.g., CSF Aβ reduction without cognitive benefit) in this compound studies?
- Causal inference frameworks : Applying mediation analysis to determine if Aβ reduction directly influences cognition or requires downstream targets.
- Systems biology approaches : Integrating multi-omics data (proteomics, transcriptomics) to identify compensatory pathways (e.g., increased tau phosphorylation) .
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound pharmacokinetic studies?
- Predefined thresholds : Excluding subjects with drug concentrations >3 standard deviations from the mean.
- Sensitivity analysis : Re-running statistical models with and without outliers to assess robustness .
Ethical and Translational Challenges
Q. What ethical considerations arise when designing placebo-controlled trials for this compound in early AD populations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
